molecular formula C9H11NO3 B1362062 2-Methoxy-4,6-dimethylnicotinic acid CAS No. 65515-37-9

2-Methoxy-4,6-dimethylnicotinic acid

Cat. No.: B1362062
CAS No.: 65515-37-9
M. Wt: 181.19 g/mol
InChI Key: OILYJALBGQMVGR-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acids in Chemical Sciences

Pyridine carboxylic acids are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications. nih.gov The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties, influencing the acidity of the carboxyl group and the reactivity of the entire molecule. nih.gov This structural motif is found in numerous naturally occurring compounds and is a key building block in medicinal chemistry. rsc.org The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's physical, chemical, and biological properties. nih.gov In the realm of materials science, pyridine carboxylic acids are utilized as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, owing to their ability to form stable complexes with various metal ions.

Research Context of Methoxy- and Methyl-Substituted Pyridine Systems

The introduction of methoxy (B1213986) and methyl substituents onto the pyridine ring further diversifies the chemical landscape of these systems. Methoxy groups, being electron-donating through resonance and electron-withdrawing through induction, can significantly influence the electron density of the pyridine ring, thereby affecting its reactivity and basicity. reddit.com Methyl groups, as electron-donating substituents, also modulate the electronic properties of the ring.

The strategic placement of these substituents can direct the course of chemical reactions and alter the intermolecular interactions of the resulting compounds. rsc.org Research into methoxy- and methyl-substituted pyridines is active, with studies focusing on their synthesis, reactivity, and potential applications in areas ranging from catalysis to the development of novel pharmaceuticals. researchgate.net The steric hindrance provided by these groups, particularly at positions adjacent to the nitrogen atom, can also be exploited to control the selectivity of reactions. wikipedia.org

Scope and Objectives of Academic Inquiry on 2-Methoxy-4,6-dimethylnicotinic acid

Despite the broad interest in substituted nicotinic acids, a comprehensive academic focus on the specific compound this compound has been limited. The objective of this article is to consolidate the available information and provide a structured overview of this compound within the broader context of pyridine chemistry. This inquiry will focus solely on its chemical identity, predicted properties, and potential synthetic and reactive pathways based on the established chemistry of analogous structures. The aim is to provide a foundational understanding for future research into this specific molecule.

Chemical Profile of this compound

Due to the limited specific research on this compound, the following data is largely predictive, based on the known properties of its constituent functional groups and related nicotinic acid derivatives.

PropertyPredicted Value/Information
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 2-Methoxy-4,6-dimethylpyridine-3-carboxylic acid
CAS Number Not assigned
Physical State Expected to be a solid at room temperature
Solubility Predicted to have low solubility in water and higher solubility in organic solvents
pKa The carboxylic acid proton is expected to have a pKa value typical for nicotinic acid derivatives, influenced by the electronic effects of the methoxy and methyl groups.

Synthesis and Reactivity

A plausible synthetic route could involve the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality. For instance, a multi-component reaction involving a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source could be a potential strategy to assemble the 2,4,6-trisubstituted pyridine core. Subsequent oxidation of a suitable precursor at the 3-position could then yield the desired nicotinic acid.

The reactivity of this compound is expected to be dictated by its functional groups: the carboxylic acid, the methoxy group, and the pyridine ring itself.

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

Methoxy Group: The methoxy group at the 2-position may be susceptible to nucleophilic substitution under certain conditions, although the electron-donating methyl groups may modulate this reactivity.

Pyridine Ring: The pyridine nitrogen provides a site for protonation and alkylation. The electron-rich nature of the ring, due to the methoxy and methyl substituents, may influence its susceptibility to electrophilic substitution, although such reactions on the pyridine ring are generally challenging.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-6(2)10-8(13-3)7(5)9(11)12/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILYJALBGQMVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369514
Record name 2-methoxy-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-37-9
Record name 2-methoxy-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methoxy 4,6 Dimethylnicotinic Acid and Its Analogues

Strategies for De Novo Synthesis of the Pyridine (B92270) Core

The construction of the pyridine ring system from acyclic precursors, known as de novo synthesis, offers a versatile approach to substituted pyridines. These methods allow for the precise installation of substituents at desired positions.

Direct Synthetic Routes from Simpler Precursors

The synthesis of 2-methoxy-4,6-dimethylnicotinic acid can be envisioned through a convergent strategy starting from simple, readily available precursors. A plausible route involves the condensation of a β-ketoester with an enamine, followed by cyclization and subsequent functional group manipulations.

For instance, the reaction of ethyl acetoacetate (B1235776) with 3-amino-2-butenoate, which can be formed in situ from ethyl acetoacetate and ammonia (B1221849), under acidic or basic conditions can lead to the formation of a dihydropyridine (B1217469) intermediate. Subsequent oxidation and functional group transformations would yield the desired nicotinic acid derivative.

A key challenge in such linear sequences is controlling regioselectivity and achieving good yields. The choice of catalysts and reaction conditions is crucial for directing the cyclization to the desired polysubstituted pyridine.

Multicomponent Condensation Approaches to Poly-Substituted Nicotinic Acids

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org The Hantzsch pyridine synthesis, a classic MCR, provides a foundational approach for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.com

A modified Hantzsch-type reaction could be employed for the synthesis of a precursor to this compound. This would involve the condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate, used twice), and a nitrogen source like ammonia. The resulting dihydropyridine can be oxidized to the pyridine, followed by selective functionalization to introduce the methoxy (B1213986) and carboxylic acid groups.

The primary advantages of MCRs include high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds rapidly. nih.gov

Reaction TypeStarting Materials ExampleKey Features
Hantzsch Pyridine SynthesisAldehyde, 2 eq. β-Ketoester, AmmoniaForms a dihydropyridine intermediate; requires subsequent oxidation.
Guareschi-Thorpe ReactionCyanoacetamide, β-KetoesterDirect formation of a pyridone derivative.

Functionalization and Derivatization of the this compound Scaffold

Once the core pyridine structure is established, further modifications can be made to introduce diverse functionalities, leading to a range of analogues with potentially unique properties.

Modification of Existing Pyridine Derivatives

The 2-methoxy group on the pyridine ring plays a significant role in directing further functionalization. The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring towards electrophilic substitution. However, the nitrogen atom in the pyridine ring is less basic compared to pyridine itself due to the inductive electron-withdrawing effect of the methoxy group. nih.gov This reduced basicity can be advantageous in preventing unwanted side reactions at the nitrogen atom during functionalization steps. nih.gov

Late-stage functionalization of complex molecules is a valuable strategy, and methods involving C-H activation are particularly powerful. nih.govacs.org For a pre-formed 2-methoxypyridine (B126380) scaffold, direct C-H functionalization at positions 5 or 3 could be explored using transition-metal catalysis to introduce new substituents.

Introduction of Halogen Substituents

Halogenated pyridine derivatives are important intermediates for cross-coupling reactions, allowing for the introduction of a wide array of substituents. The introduction of a halogen, such as fluorine or chlorine, onto the this compound scaffold can be achieved through several methods.

One advanced approach involves a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org Direct fluorination of a 2-methoxypyridine derivative can be achieved using reagents like silver(II) fluoride (B91410) (AgF2). The resulting 2-fluoro-6-methoxypyridine (B45670) derivative can then undergo SNAr with various nucleophiles to introduce other functionalities. While this method is powerful, controlling the regioselectivity of the initial C-H fluorination is a key challenge.

More traditional methods for halogenation of pyridine rings include electrophilic halogenation, although the electron-deficient nature of the pyridine ring can make this challenging. Alternatively, conversion of a hydroxyl group to a halide via reagents like phosphorus oxychloride or thionyl chloride is a common strategy in pyridine chemistry.

Formation of Nitriles, Esters, and Amides

The carboxylic acid group of this compound is a versatile handle for further derivatization into nitriles, esters, and amides.

Nitriles: The synthesis of the corresponding nicotinonitrile can be achieved from the carboxylic acid via a two-step process involving the formation of the primary amide followed by dehydration. A more direct route could involve the reaction of a chalcone (B49325) precursor with malononitrile (B47326) and a base like sodium methoxide. researchgate.netmdpi.com For example, the synthesis of 2-methoxy-4,6-diphenylnicotinonitrile has been reported, providing a template for the synthesis of the dimethyl analogue. nih.gov

Esters: Esterification of the nicotinic acid can be readily accomplished through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method. masterorganicchemistry.comyoutube.com Alternatively, milder conditions can be employed using coupling agents or by activating the carboxylic acid, for example, by converting it to the acid chloride followed by reaction with an alcohol. The use of solid-acid catalysts like Dowex H+ resin offers a greener alternative for esterification. nih.gov Lewis acid catalysts such as bismuth(III) compounds have also been explored for esterification reactions. rug.nl

DerivativeSynthetic MethodReagents/Conditions
NitrileAmide dehydrationThionyl chloride or other dehydrating agents
EsterFischer EsterificationAlcohol, Strong acid catalyst (e.g., H2SO4)
AmideCoupling Agent MediatedAmine, Coupling agent (e.g., DCC, EDC)

Amides: The formation of amides from this compound can be achieved by reacting the carboxylic acid with an amine. This reaction is typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. youtube.comucl.ac.uk Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride, which then readily reacts with an amine to form the amide. youtube.com Catalytic methods for direct amide formation from unactivated carboxylic acids and amines are also being developed to improve the sustainability of this important transformation. researchgate.net

Pyridine C3-Arylation via One-Pot Processes

The introduction of aryl groups at the C3 position of the pyridine ring is a significant transformation in the synthesis of complex, poly-functionalized molecules. One-pot methodologies are particularly valuable as they allow for the construction of intricate molecular architectures in a single, efficient sequence, avoiding the need for isolation and purification of intermediates. A notable approach involves the C3-arylation of nicotinic acid derivatives, which serve as precursors to compounds structurally related to this compound.

An efficient route has been developed for the synthesis of penta-substituted 3,4-diarylated pyridines, which are considered biologically important templates. rsc.orgrsc.org This process begins with poly-substituted nicotinic acid precursors, which can be prepared through established multicomponent condensation reactions. rsc.orgrsc.org The subsequent C3-arylation allows for the introduction of a wide variety of (hetero)aryl groups onto the pyridine core. rsc.orgrsc.org

This methodology demonstrates a significant capacity for creating diverse molecular structures. The ability to introduce different substituents and functional groups onto the pyridine ring is crucial for developing libraries of compounds for various applications. rsc.orgrsc.org The one-pot nature of these reactions enhances their practicality by streamlining the synthetic process.

A general representation of this transformation, starting from a polysubstituted nicotinic acid, is outlined below. The reaction conditions are tailored to accommodate a range of substrates.

Table 1: Illustrative One-Pot C3-Arylation of Nicotinic Acid Analogues

Entry Nicotinic Acid Precursor Arylating Agent Product
1 Polysubstituted Nicotinic Acid (Hetero)aryl Boronic Acid 3-(Hetero)aryl-polysubstituted Pyridine

This table is a generalized representation based on the described synthetic routes.

Synthesis of Structurally Related Poly-Functionalized Pyridines

The synthesis of poly-functionalized pyridines is a cornerstone of medicinal and materials chemistry due to the prevalence of the pyridine scaffold in bioactive compounds and functional materials. rsc.orgnih.gov Various methodologies have been developed to construct these highly substituted heterocyclic systems.

One-pot, three-component cyclocondensation reactions offer a powerful tool for the regiocontrolled synthesis of polysubstituted pyridines. core.ac.uk An improvement on the traditional Bohlmann-Rahtz reaction combines a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst. core.ac.uk This tandem Michael addition-heterocyclization process provides a library of pyridines in good yields with complete control over the regiochemistry. core.ac.uk

Another versatile approach involves the use of 1,4-oxazin-2-one intermediates, which can be prepared from acetylene (B1199291) dicarboxylate and β-amino alcohol precursors. nih.gov These oxazinones undergo a tandem cycloaddition/cycloreversion reaction sequence with alkynes to yield substituted pyridine products. nih.gov This method has proven reliable for accessing highly substituted aromatic heterocycles. nih.gov

Furthermore, a base-promoted, one-pot procedure has been described for the synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes, with benzamides serving as the nitrogen source. mdpi.com This reaction proceeds via a formal [2+2+1+1] cyclocondensation of three alkyne molecules with the benzamide (B126) in the presence of cesium carbonate (Cs2CO3) in sulfolane. mdpi.com

These advanced synthetic strategies highlight the ongoing efforts to develop efficient and versatile methods for the construction of complex pyridine derivatives. The ability to precisely control the substitution pattern on the pyridine ring is essential for fine-tuning the properties of the target molecules.

Table 2: Selected Methodologies for the Synthesis of Poly-Functionalized Pyridines

Methodology Reactants Key Features
Modified Bohlmann-Rahtz 1,3-Dicarbonyl, Ammonia, Alkynone One-pot, three-component, regiocontrolled
Oxazinone Cycloaddition 1,4-Oxazin-2-one, Alkyne Tandem cycloaddition/cycloreversion

Spectroscopic and Computational Elucidation of Molecular Architecture and Reactivity

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecule's atomic connectivity, functional groups, and electronic environment.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-Methoxy-4,6-dimethylnicotinic acid are based on the analysis of substituted pyridines and nicotinic acid derivatives. chemicalbook.comchemicalbook.compdx.edubhu.ac.inillinois.eduhmdb.caoregonstate.edulibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the methoxy (B1213986) group. The aromatic proton at the C5 position is anticipated to appear as a singlet in the downfield region, typical for pyridine (B92270) ring protons. The two methyl groups at C4 and C6 will likely resonate as sharp singlets, with their precise chemical shifts influenced by their position on the ring and the electronic effects of the methoxy and carboxylic acid groups. The methoxy protons will also appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon of the carboxylic acid group is expected to have the largest chemical shift, appearing significantly downfield. The carbons of the pyridine ring will resonate in the aromatic region, with their shifts influenced by the attached substituents. The C2 carbon, bonded to the electronegative oxygen of the methoxy group, is predicted to be significantly deshielded. The carbons of the two methyl groups and the methoxy group will appear in the upfield region of the spectrum.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5 ~8.0-8.2 -
4-CH₃ ~2.4-2.6 ~20-25
6-CH₃ ~2.5-2.7 ~22-27
2-OCH₃ ~3.9-4.1 ~53-58
COOH ~11-13 ~165-170
C2 - ~160-165
C3 - ~115-120
C4 - ~145-150
C5 - ~135-140
C6 - ~155-160

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. For this compound (C₉H₁₁NO₃), the molecular weight is 181.19 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. The fragmentation of this molecule will likely proceed through several characteristic pathways, including the loss of the carboxylic acid group or parts of it, as well as fragmentation of the pyridine ring and its substituents. chalmers.selibretexts.orglibretexts.orgresearchgate.netyoutube.com

Expected Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z 164.

Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to a peak at m/z 136.

Decarboxylation (loss of CO₂): [M - 44]⁺, which may occur under certain conditions.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) to give a peak at [M - 15]⁺ (m/z 166) or loss of a methoxy radical (•OCH₃) to give a peak at [M - 31]⁺ (m/z 150).

Fragmentation of the pyridine ring: Complex fragmentation patterns resulting from the cleavage of the aromatic ring.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. nih.govjocpr.comnih.govresearchgate.netscribd.com The spectra of this compound are expected to show characteristic bands for the carboxylic acid, methoxy, and dimethyl-substituted pyridine moieties.

Key Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3200-2500 (broad)
C-H (Aromatic) Stretching 3100-3000
C-H (Methyl/Methoxy) Stretching 3000-2850
C=O (Carboxylic Acid) Stretching 1725-1700
C=C, C=N (Pyridine Ring) Stretching 1600-1450
C-O (Methoxy/Carboxylic Acid) Stretching 1300-1100

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer that is likely to be present in the solid state. The C=O stretching frequency is also a strong and characteristic absorption. The various C-H, C=C, C=N, and C-O stretching and bending vibrations will provide a detailed fingerprint of the molecule.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.netresearchgate.netscielo.org.zacore.ac.uk The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted pyridine ring.

The pyridine chromophore typically exhibits π → π* transitions. The presence of the methoxy, dimethyl, and carboxylic acid substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption to a longer wavelength compared to unsubstituted nicotinic acid.

Predicted UV-Vis Absorption:

λ_max: Expected in the range of 260-290 nm.

Transitions: Primarily π → π* transitions within the aromatic pyridine ring.

Quantum Chemical Calculations and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to understand the molecule's geometry, electronic structure, and reactivity. mdpi.comresearchgate.netnih.govias.ac.inresearcher.life

DFT calculations can be employed to determine the most stable conformation of this compound. A key conformational feature is the orientation of the carboxylic acid group relative to the pyridine ring. Due to potential steric hindrance and electronic interactions, the carboxyl group may be twisted out of the plane of the pyridine ring. DFT calculations can predict this dihedral angle and the relative energies of different conformers.

Furthermore, DFT provides insights into the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a longer wavelength of absorption in the UV-Vis spectrum.

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on “this compound” that adheres to the specified outline.

The detailed, specific research findings required for the subsections—Natural Bond Orbital (NBO) Analysis, Prediction of Non-Linear Optical (NLO) Properties, and X-ray Diffraction Studies—are not present in the public domain for this exact compound.

Extensive research is available for a structurally related but different compound, 2-Methoxy-4,6-diphenylnicotinonitrile . This molecule has been the subject of comprehensive studies, including X-ray crystallography and computational analyses. nih.govnih.govbohrium.comnih.govmdpi.comresearchgate.net However, the substitution of dimethyl groups with diphenyl groups, and a nitrile group instead of a carboxylic acid, results in a fundamentally different molecule with distinct electronic, structural, and chemical properties.

Therefore, using data from the diphenyl derivative would be scientifically inaccurate and would violate the strict instruction to focus solely on "this compound." Consequently, the generation of a thorough and scientifically accurate article following the provided outline is not feasible at this time.

Exploration of Pharmacological Targets and Biological Activity in Preclinical Research

Investigation of Antimicrobial Potency of Analogues

The search for novel antimicrobial agents is driven by the global challenge of antibiotic resistance. Research into nicotinic acid analogues has revealed promising activity against a spectrum of microbial pathogens.

Specifically, a series of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo (B10784944) [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile derivatives have been synthesized and evaluated for their biological activity. These compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungi. Several of these nicotinonitrile analogues demonstrated moderate to good antimicrobial activity when compared to standard drugs like Ampicillin, Chloramphenicol, and Norfloxacin at a concentration of 50µg/ml. mdpi.com

Similarly, another study focused on 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile derivatives. These compounds were also assayed for their antimicrobial effects against bacteria such as Bacillus Megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi, and the fungus Aspergillus niger. The evaluation was conducted in vitro using the cup plate method at a concentration of 50 µg/ml in DMF, revealing zones of inhibition that indicate antimicrobial action. nih.gov The substitution of a methoxy (B1213986) group on the pyridine (B92270) ring structure has been noted in other chemical classes, such as pyrazoline derivatives, to influence antimicrobial potency against specific strains like P. aeruginosa and S. aureus. nih.gov

The general antimicrobial potential of compounds containing a methoxy group is further supported by studies on methoxy-4'-amino chalcone (B49325) derivatives, which have been tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.com These findings collectively underscore the potential of methoxy-substituted nicotinic acid analogues as a scaffold for developing new antimicrobial agents.

Table 1: Antimicrobial Screening of Nicotinonitrile Analogues

Compound Type Test Organisms Activity Noted
2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitriles Gram (+ve) bacteria, Gram (-ve) bacteria, Fungi Moderate to good activity observed. mdpi.com
2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitriles B. Megaterium, S. aureus, E. coli, S. typhi, A. niger Antimicrobial activity demonstrated. nih.gov

Assessment of Antineoplastic and Antiproliferative Activities

The pyridine scaffold is a key feature in many compounds developed for cancer therapy. Analogues of 2-Methoxy-4,6-dimethylnicotinic acid have been explored for their ability to inhibit cancer cell growth and related enzymatic pathways.

Derivatives of nicotinonitrile (3-cyanopyridine) have been recognized for their potential antitumor and anticancer properties. mdpi.com Studies on various pyridine derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, certain imidazo[4,5-b]pyridine derivatives have shown activity against colon adenocarcinoma (SW620), endocervical adenocarcinoma (HeLa), and prostate cancer (PC-3) cell lines. mdpi.com A structure-activity relationship analysis of pyridine derivatives indicated that the presence and position of methoxy (-OMe) groups can enhance antiproliferative activity. wikipedia.org

O-alkyl pyridine derivatives have shown potent in vitro anticancer activity against myeloid leukemia (NFS-60), liver cancer (HepG-2), prostate cancer (PC-3), and colon cancer (Caco-2) cell lines, while exhibiting low toxicity against normal human lung fibroblasts. nih.gov Similarly, other 2-oxo-pyridine and spiro-pyridine derivatives have been evaluated against HepG-2 and Caco-2 cell lines, with some compounds showing remarkably high activity. consensus.app Thiazolopyridine compounds have also displayed selective anti-proliferative effects, particularly against B-acute leukemia cell lines like RS4;11. mdpi.com The cytotoxic effects of these analogues often lead to apoptosis, or programmed cell death, in the cancer cells. nih.govconsensus.app

Table 2: Antiproliferative Activity of Selected Pyridine Derivative Classes

Derivative Class Tested Cancer Cell Lines Observed Effect
Imidazo[4,5-b]pyridines SW620, HeLa, PC-3 Antiproliferative activity. mdpi.com
O-alkyl pyridines NFS-60, HepG-2, PC-3, Caco-2 Potent anticancer activity and apoptosis induction. nih.gov
2-Oxo-pyridines / Spiro-pyridines HepG-2, Caco-2 High antiproliferative activity. consensus.app
Thiazolopyridines RS4;11 (B-ALL) Selective anti-proliferative effects and apoptosis induction. mdpi.com

The anticancer effects of many compounds are rooted in their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation. Analogues of this compound have been investigated as inhibitors of several key enzymes.

A series of sulfonamide methoxypyridine derivatives were synthesized and identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov One derivative, compound 22c, demonstrated strong inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). nih.gov This dual inhibition is a sought-after strategy in cancer therapy to overcome resistance mechanisms. nih.govmdpi.com

Other studies have identified aromatic O-alkyl pyridine derivatives as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase involved in tumorigenesis. nih.govnih.gov Two such compounds, 4c and 4f, showed PIM-1 kinase inhibitory activity with IC50 values of 0.110 µM and 0.095 µM, respectively, acting as both competitive and non-competitive inhibitors. nih.gov Furthermore, certain pyridine derivatives have been found to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with one compound showing IC50 values of 0.124 μM and 0.221 μM, respectively. consensus.app Other targets for pyridine-based inhibitors include Hematopoietic Progenitor Kinase 1 (HPK1) and Heat shock protein 90 (Hsp90). nih.govacs.org

Table 3: Enzymatic Inhibition by Pyridine Analogues

Enzyme Target Derivative Class IC50 Values
PI3Kα / mTOR Sulfonamide methoxypyridines 0.22 nM / 23 nM (Compound 22c). nih.gov
PIM-1 Kinase Aromatic O-alkyl pyridines 0.095 µM (Compound 4f). nih.gov
EGFR / VEGFR-2 Spiro-pyridine derivatives 0.124 µM / 0.221 µM (Compound 7). consensus.app
HPK1 Pyridine-2-carboxamides Potent inhibitory activity reported. nih.gov

Modulation of Receptor Systems and Signaling Pathways

Beyond direct cytotoxicity and enzyme inhibition, nicotinic acid analogues can exert their effects by modulating complex cellular communication networks, including receptor systems and intracellular signaling pathways.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. wikipedia.org Nicotine and other nicotinic agonists bind to these receptors, influencing neurotransmission. wikipedia.org The specific subunit composition of nAChRs (e.g., α4β2, α7) determines their pharmacological properties and their role in modulating systems like dopamine (B1211576) release. consensus.appnih.gov

Analogues of nicotinic acid, including various pyridine derivatives, have been synthesized and evaluated for their binding affinity to different nAChR subtypes. For example, a series of 2′-fluoro-3′-(substituted pyridinyl)-deschloroepibatidine analogues were developed as nAChR ligands. nih.gov These compounds were tested for their ability to inhibit the binding of [³H]epibatidine, a high-affinity nAChR ligand. Compounds 7a and 8a, which are bioisosteres of potent lead compounds, showed high affinity for α4β2*-nAChRs and greater selectivity over α3β4- and α7-nAChRs. nih.gov However, not all pyridine-based structures show affinity; a study on 2,4-methanoproline derivatives with attached pyridine heterocycles found no binding affinity at the α4β2 and α3β4 nAChR subtypes. nih.gov The interaction of ligands with nAChRs can lead to receptor activation, desensitization, or allosteric modulation, which can either enhance or inhibit the receptor's response to acetylcholine. mdpi.comwikipedia.orgnih.gov

Table 4: Binding Affinity of Pyridine Analogues to α4β2* nAChRs

Compound Description Ki (nM)
nat-epibatidine Reference Compound 0.026. nih.gov
varenicline Reference Compound 0.12. nih.gov
7a 2′-fluoro-3′-(4″-pyridinyl)deschloroepibatidine 0.040. nih.gov
8a 2′-fluoro-3′-(3″-pyridinyl)deschloroepibatidine 0.063. nih.gov

Nicotinic acid and its analogues can influence intracellular signaling cascades by modulating the activity of various protein kinases. The binding of nicotinic acid to its receptor, GPR109A, leads to the inhibition of adenylate cyclase, which in turn lowers cAMP levels and reduces the activity of protein kinase A (PKA). nih.gov

Furthermore, activation of the GPR109A receptor by niacin can trigger the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through two distinct pathways. nih.gov One rapid, transient pathway is dependent on protein kinase C (PKC), while a more sustained activation involves the transactivation of the epidermal growth factor receptor (EGFR). nih.gov

The broader family of methoxypyridine derivatives has also been implicated in the modulation of critical signaling pathways. As mentioned previously, these compounds can act as dual inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. mdpi.com By inhibiting both PI3K and mTOR, these derivatives can prevent the feedback loop activation of AKT, a key protein kinase B that promotes cell survival. mdpi.com The modulation of these kinase-driven pathways represents a significant mechanism through which nicotinic acid analogues can exert their pharmacological effects. nih.govnih.gov

Interaction with Bacterial ATP Synthase

There is no available research in the public domain that investigates or establishes an interaction between this compound and bacterial ATP synthase. This specific pharmacological target has not been associated with this compound in published preclinical studies.

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Detailed Structure-Activity Relationship (SAR) studies for this compound are not present in the current body of scientific literature. Consequently, the specific subsections requested cannot be addressed with factual data.

Impact of Substituent Modifications on Biological Profiles

No studies have been found that systematically modify the substituents of this compound and evaluate the resulting changes in its biological profile. Research on how alterations to the methoxy or dimethyl groups affect its activity is currently unavailable.

Stereochemical Influence on Activity

There is no information regarding the stereochemistry of this compound or how different stereoisomers might influence its biological activity. The role of chirality in the pharmacological effects of this specific compound has not been explored in published research.

Role As Chemical Precursors and Building Blocks in Advanced Materials and Bioactive Scaffolds

Utilization in the Synthesis of Complex Heterocyclic Systems

The reactivity of the carboxylic acid group is central to the role of 2-Methoxy-4,6-dimethylnicotinic acid as a precursor for more complex heterocyclic structures. This functionality allows it to readily participate in amide bond formation, one of the most fundamental and widely utilized reactions in organic and medicinal chemistry. By coupling this nicotinic acid derivative with various amine-containing molecules, chemists can construct larger, multi-ring systems with tailored properties.

A specific application of this is in the synthesis of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides. google.com In this context, this compound is used as a key building block that constitutes the heteroaromatic core of the final molecule. The synthesis involves an amide coupling reaction where the carboxylic acid is activated and then reacted with an amine. For instance, it has been reacted with piperidinyl compounds in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the corresponding amide. google.com This reaction demonstrates its utility in covalently linking the substituted nicotinic acid core to another heterocyclic moiety, thereby generating a more complex and functionally diverse molecular entity.

Table 1: Example of Amide Coupling Reaction

Reactant A Reactant B Coupling Agent Solvent Product Class
This compound Piperidinyl/Piperazinyl Derivatives HATU DMF Substituted Heteroaromatic Carboxamides

Potential in Biobased Polymer and Material Science Applications

A review of the available scientific literature and patent landscape does not currently indicate specific research into or application of this compound in the field of biobased polymers or material science. While nicotinic acid itself has been explored for functionalizing biomaterials, such as its incorporation into silk-based scaffolds to modulate inflammatory responses in tissue engineering, specific uses of the 2-Methoxy-4,6-dimethyl derivative as a monomer or precursor in polymerization have not been reported. rsc.org

Strategic Importance in Drug Discovery and Development Pipelines

The nicotinic acid framework and its derivatives are recognized as multifunctional pharmacophores, meaning they are molecular features responsible for a drug's pharmacological activity and are found across a wide range of therapeutic agents. researchgate.net This makes compounds like this compound strategically important starting points in the design and synthesis of new drug candidates.

The strategic value of this compound is explicitly demonstrated in its use as a precursor for the development of modulators of G protein-coupled receptor 6 (GPR6). google.com This receptor is highly expressed in the central nervous system, particularly in the striatum, and is a therapeutic target for several neurological and psychiatric disorders, including Parkinson's disease and depression. google.com By synthesizing complex carboxamides using this compound as a starting fragment, researchers have developed novel compounds that can modulate GPR6 activity. google.com This highlights the compound's role as a key intermediate in the pipeline for discovering drugs aimed at treating significant central nervous system diseases.

The broader class of nicotinic acid and nicotinamide derivatives has been extensively investigated for a variety of biological activities, further cementing the strategic importance of this scaffold. researchgate.netnih.gov These derivatives have been developed as enzyme inhibitors, fungicides, and agents with neuroprotective and antioxidant properties. researchgate.netnih.gov The ability to use a foundational structure like this compound allows for the systematic modification and optimization of lead compounds, a critical process in the drug discovery and development pipeline.

Table 2: Therapeutic Areas for Nicotinic Acid Scaffolds

Therapeutic Area Target Example Role of Scaffold
Neurological Disorders G protein-coupled receptor 6 (GPR6) Core building block for receptor modulators google.com
Fungal Infections Succinate (B1194679) Dehydrogenase Foundational structure for enzyme inhibitors nih.gov
Inflammatory Conditions Pro-inflammatory Markers (e.g., TNF-α) Active component in bioactive scaffolds rsc.org
Metabolic Disease α-amylase and α-glucosidase Core structure for enzyme inhibitors acs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient synthesis of polysubstituted pyridines is a critical goal in organic chemistry. Future research on 2-Methoxy-4,6-dimethylnicotinic acid will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and efficient methodologies.

Key areas of development include:

Multicomponent Reactions: Establishing a multicomponent condensation approach would allow for the assembly of the polysubstituted pyridine (B92270) core in a single, highly efficient step from simple precursors. researchgate.net This strategy is known to increase atom economy and reduce waste.

Novel Cyclization Strategies: Research into new ways to construct the pyridine ring is a promising avenue. nih.gov This could involve developing innovative cyclization reactions that precisely install the required methyl and methoxy (B1213986) substituents.

Advanced Catalysis: The use of modern catalysts could significantly enhance synthetic efficiency. For instance, methods employing microwave or ultrasonic irradiation have been shown to expedite reactions and improve yields in the synthesis of related nicotinonitrile derivatives. mdpi.com

Late-Stage Functionalization: For creating a library of related compounds for structure-activity relationship studies, late-stage functionalization techniques are invaluable. Methods like palladium-catalyzed C-H halogenation could be adapted to modify the pyridine core of this compound or its precursors, enabling rapid diversification. acs.org

These advanced synthetic approaches would not only make this compound more accessible for study but also facilitate the creation of a diverse library of analogues for probing its biological and chemical properties.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable tools for accelerating chemical research by predicting molecular properties and guiding experimental design. For this compound, computational chemistry offers a powerful means to forecast its behavior and potential applications before committing to extensive laboratory work.

Future computational studies could include:

Virtual Screening and Molecular Docking: By creating large virtual libraries of derivatives and using molecular docking, researchers can screen for potential binding affinity against known biological targets. nih.govmalariaworld.org This approach can identify promising candidates for treating diseases like cancer, inflammation, or microbial infections. nih.govmalariaworld.org

Pharmacokinetic and Toxicity (ADMET) Prediction: A significant hurdle in drug development is poor pharmacokinetic profiles. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity risks, allowing for the early selection of more drug-like candidates. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate specific structural features of this compound and its analogues with their biological activity. researchgate.net These models can provide crucial insights into the chemical motifs responsible for a desired effect and guide the design of more potent compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with a biological target, such as an enzyme's active site, revealing the stability of the binding and key molecular interactions over time. mdpi.com

The integration of these computational tools can create a highly efficient feedback loop, where predictive modeling informs synthetic efforts, which in turn provides experimental data to refine the computational models.

Computational MethodPredicted Property / ApplicationRelevance to this compound
Molecular DockingBinding affinity to biological targetsIdentification of potential therapeutic uses (e.g., anticancer, anti-inflammatory)
ADMET ProfilingPharmacokinetics and toxicityAssessment of drug-likeness and potential safety issues
QSARStructure-activity relationshipsGuiding the design of more potent and selective analogues
MD SimulationsBinding stability and interactionsUnderstanding the mechanism of action at a molecular level

Elucidation of Novel Biological Targets and Mechanisms of Action

The pyridine and nicotinic acid scaffolds are privileged structures in medicinal chemistry, found in drugs for a wide range of conditions. nih.gov This strongly suggests that this compound could possess valuable biological activities. Future research should focus on systematically screening the compound to identify and validate novel therapeutic targets.

Potential therapeutic areas for exploration include:

Anti-inflammatory Activity: Many nicotinic acid derivatives have demonstrated potent anti-inflammatory effects. nih.govnih.gov Investigations could assess the ability of this compound to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 or to modulate enzymes such as COX-2. nih.gov

Anticancer Activity: Substituted pyridines and nicotinic acids have been identified as promising anticancer agents. nih.gov A key research direction would be to screen the compound against a panel of cancer cell lines and investigate its mechanism, such as the inhibition of critical protein kinases like VEGFR-2 or PI3K/mTOR, which are involved in tumor growth and angiogenesis. nih.govnih.gov

Antimicrobial Properties: The nicotinic acid framework is a component of several antimicrobial agents. nih.govresearchgate.net Future studies should evaluate its efficacy against a range of pathogenic bacteria and fungi, particularly drug-resistant strains like MRSA. nih.govresearchgate.net

Potential Biological ActivityExample Molecular Target(s)Relevant Disease Area(s)
Anti-inflammatoryCOX-2, TNF-α, IL-6Arthritis, Inflammatory Disorders
AnticancerVEGFR-2, PI3K/mTORVarious Cancers
AntimicrobialBacterial or Fungal EnzymesInfectious Diseases

Exploration of Diverse Applications in Specialized Chemical Fields

Beyond medicine, the structural features of this compound make it an intriguing candidate for applications in agrochemicals and materials science.

Agrochemicals: The pyridine ring is a cornerstone of the agrochemical industry, present in numerous herbicides, fungicides, and insecticides. researchgate.net

Herbicides: Many pyridine carboxylic acids function as synthetic auxin herbicides, which are highly effective against broadleaf weeds. vt.edu Research could explore whether this compound exhibits similar growth-regulating properties in plants. vt.edu

Fungicides: Pyridine carboxamides are a known class of fungicides that act by inhibiting succinate (B1194679) dehydrogenase. nih.gov The core structure of this compound could serve as a starting point for developing new fungicides.

"Green" Pesticides: There is growing interest in developing eco-friendly pesticides. Computational and experimental studies could investigate if this compound or its derivatives can act as selective pesticides, for example, by targeting insect-specific receptors like the acetylcholine-binding protein. researchgate.net

Materials Science: Polysubstituted pyridines are used in the development of advanced functional materials. researchgate.net

Specialty Polymers: The carboxylic acid group allows the molecule to act as a monomer. Polymerization could lead to specialty polymers with unique thermal or optical properties.

Catalysis and Ligand Design: Nicotinic acid can be used in the preparation of catalysts. mdpi.com The specific electronic and steric properties of this compound could be leveraged to design novel ligands for metal catalysts or to create heterogeneous catalysts for specialized chemical transformations. mdpi.com

The exploration of these diverse applications could establish this compound as a versatile platform molecule with utility far beyond a single field.

Q & A

Basic: What are the optimal synthetic routes for 2-Methoxy-4,6-dimethylnicotinic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis of structurally related nicotinic acid derivatives often involves acid-catalyzed hydrolysis of nitrile intermediates under controlled temperature (e.g., 50–80°C) to yield amides or carboxylic acids . For this compound, a plausible route could involve:

Nitrile Intermediate Preparation : Reacting 4,6-dimethyl-2-methoxynicotinonitrile with alkylthio groups.

Hydrolysis Optimization : Using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in aqueous ethanol, maintaining temperatures below 80°C to avoid decomposition.

Purification : Column chromatography or recrystallization to isolate the product.
Key Variables : Temperature control during hydrolysis is critical to prevent side reactions. Catalyst concentration (e.g., H₂SO₄ at 10–20% v/v) and reaction time (4–6 hours) significantly impact yield .

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, methyl at C4/C6).
  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 212.1052 for C₁₀H₁₃NO₃).
  • Melting Point Analysis : Compare observed mp (if crystalline) with literature values to validate identity .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:
SAR studies on nicotinic acid derivatives suggest:

  • Methoxy Group : Critical for electronic effects; replacing it with bulkier alkoxy groups (e.g., ethoxy) may alter receptor binding.
  • Methyl Substituents : Positional effects (C4 vs. C6) on steric hindrance and solubility. For example, 4,6-dimethyl analogs show improved metabolic stability compared to mono-methyl derivatives .
    Experimental Design :

Synthesize analogs with systematic substitutions (e.g., 2-ethoxy, 4-ethyl).

Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies.

Use QSAR models to predict logP and bioavailability .

Advanced: What mechanisms underlie the potential antimicrobial activity of this compound, and how can they be validated experimentally?

Methodological Answer:
Nicotinic acid derivatives often exhibit antimicrobial properties via:

  • Membrane Disruption : Interaction with bacterial lipid bilayers.
  • Enzyme Inhibition : Targeting fatty acid biosynthesis (e.g., FabI enoyl-ACP reductase).
    Validation Steps :

MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

Synergy Testing : Combine with commercial antibiotics (e.g., ampicillin) to evaluate potentiation .

Advanced: How can computational modeling predict the metabolic stability of this compound in preclinical studies?

Methodological Answer:

In Silico Tools :

  • CYP450 Metabolism Prediction : Use SwissADME or ADMETLab to identify likely oxidation sites (e.g., methoxy demethylation).
  • Metabolite Identification : Quantum mechanical calculations (e.g., DFT) to simulate reactive intermediates.

In Vitro Validation :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • Reactive Metabolite Trapping : Use glutathione (GSH) to detect electrophilic intermediates .

Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or endpoint measurements.
  • Compound Purity : Impurities (>5%) can skew results.
    Resolution Strategies :

Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or OECD protocols for cytotoxicity.

Interlaboratory Reproducibility : Collaborate with multiple labs to validate key findings.

Dose-Response Analysis : Use Hill slopes to confirm potency trends across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.